2-Methylphosphinoyl-2-hydroxy-acetic acid

Description

Nomenclature and Chemical Structure within Research Framework

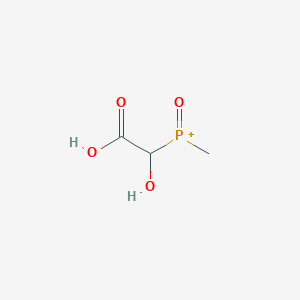

In scientific literature, the compound is most formally referred to as 2-Methylphosphinoyl-2-hydroxy-acetic acid. However, it is frequently cited by its developmental code, Hoe 704, which links it to its origins in industrial research. Its chemical identity is precisely defined by its structure, which features a central carbon atom bonded to a carboxyl group, a hydroxyl group, a methyl group, and a phosphinoyl group.

The systematic name clarifies the arrangement of its functional groups, indicating a two-carbon acetic acid backbone with a hydroxyl group and a methylphosphinoyl group attached to the second carbon. This specific configuration is crucial to its biological activity.

Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2-hydroxy-2-(methylphosphonoyl)acetic acid |

| Common Name | Hoe 704 |

| Molecular Formula | C3H7O4P |

| CAS Number | 91154-17-5 |

Historical Scientific Investigations and Initial Discovery

The compound Hoe 704 emerged from the herbicide research programs of the German chemical and pharmaceutical company Hoechst AG. nih.govencyclopedia.comwikipedia.org While the precise date of its initial synthesis is not widely documented, a seminal paper published in 1988 in FEBS Letters by Schulz, Spönemann, Köcher, and Wengenmayer of Hoechst AG brought the compound to the forefront of biochemical research. nih.gov This publication was the first to publicly detail the potent herbicidal activity of Hoe 704 and, more importantly, to elucidate its specific mode of action. nih.gov

The investigation into Hoe 704 was part of a broader scientific effort to identify new herbicidal compounds with novel mechanisms of action. At the time, the branched-chain amino acid biosynthetic pathway was a key area of interest for herbicide development. The research conducted at Hoechst AG demonstrated that Hoe 704 was a powerful, nonselective herbicide effective against both monocotyledonous and dicotyledonous plants. bohrium.com

Significance as a Research Compound and Enzyme Inhibitor

The primary significance of this compound in an academic context lies in its role as a potent and specific inhibitor of the enzyme acetolactate reductoisomerase (EC 1.1.1.86). nih.govbohrium.com This enzyme catalyzes the second step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for the growth of plants and bacteria. nih.govbohrium.com

Scientific studies have shown that Hoe 704 acts as a time-dependent and competitive inhibitor with respect to the enzyme's substrate, acetolactate. nih.gov Treatment of plants and bacteria with Hoe 704 leads to a significant accumulation of acetoin (B143602) and acetolactate, confirming its direct interference with the branched-chain amino acid pathway. nih.govbohrium.com This discovery was noteworthy as it established acetolactate reductoisomerase as a viable new target for herbicidal compounds. nih.gov

The specificity of Hoe 704 for this enzyme has made it a valuable tool in biochemical and plant physiology research. It has been used to study the metabolic consequences of inhibiting the branched-chain amino acid pathway and to further understand the structure and function of acetolactate reductoisomerase. The herbicidal activity of Hoe 704 is a direct result of this enzyme inhibition, leading to the starvation of the plant for essential amino acids and ultimately causing growth arrest. bohrium.com

Research Findings on Hoe 704

| Finding | Description | Reference |

|---|---|---|

| Mechanism of Action | Potent inhibitor of the enzyme acetolactate reductoisomerase. | nih.govbohrium.com |

| Type of Inhibition | Time-dependent and competitive with the enzyme's substrate, acetolactate. | nih.gov |

| Biochemical Effect | Causes a massive accumulation of acetoin and acetolactate in treated plants and bacteria. | nih.govbohrium.com |

| Herbicidal Spectrum | Nonselective, active against both monocotyledonous and dicotyledonous species. | bohrium.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H6O4P+ |

|---|---|

Molecular Weight |

137.05 g/mol |

IUPAC Name |

[carboxy(hydroxy)methyl]-methyl-oxophosphanium |

InChI |

InChI=1S/C3H5O4P/c1-8(7)3(6)2(4)5/h3,6H,1H3/p+1 |

InChI Key |

RIFZCFKEMNFHAY-UHFFFAOYSA-O |

Canonical SMILES |

C[P+](=O)C(C(=O)O)O |

Origin of Product |

United States |

Advanced Synthetic Strategies and Analog Design

Chemical Synthesis Approaches for 2-Methylphosphinoyl-2-hydroxy-acetic Acid and Related Structures

The construction of the this compound scaffold relies on key methodologies for forming the carbon-phosphorus (C-P) bond and introducing the α-hydroxy acid moiety.

Carbon-Phosphorus Bond Formation Methodologies

The creation of the C-P bond is the foundational step in the synthesis of phosphinic acids. The Pudovik reaction, which involves the addition of a compound with a P-H bond across a carbonyl double bond, is a versatile and widely used method for preparing α-hydroxyphosphonates and related phosphinic acid derivatives. tandfonline.comfrontiersin.orgnih.gov This reaction can be catalyzed by either a base or an acid. tandfonline.comfrontiersin.org

Another significant approach involves the use of hypophosphorous acid and its derivatives. For instance, the direct synthesis of free (α-hydroxyalkyl)phosphinic acids can be achieved through the sonication of a mixture of 50% aqueous hypophosphorous acid and an aldehyde in the presence of catalytic hydrochloric acid. acs.org More complex phosphinic peptide analogues are often synthesized via a phospha-Michael addition, where an α-amino-H-phosphinate is added to an acrylate. This requires the H-phosphinic acid to be activated into its more nucleophilic trivalent ester form, typically using a silylating agent. nih.gov

Table 1: Key Methodologies for C-P Bond Formation in α-Hydroxy Phosphinic Acid Synthesis

| Method | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Pudovik Reaction | Dialkyl phosphite (B83602) + Aldehyde/Ketone | Base or Acid | α-Hydroxyphosphonate | tandfonline.comfrontiersin.orgnih.gov |

| Hypophosphorous Acid Addition | Hypophosphorous acid + Aldehyde | HCl, Sonication | (α-Hydroxyalkyl)phosphinic acid | acs.org |

| Phospha-Michael Addition | α-Amino-H-phosphinic acid + Acrylate | Silylation agent (e.g., TMSCl) | Phosphinic peptide analogue | nih.gov |

| Phospha-Mannich Reaction | Hypophosphorous acid + Imine/Iminium species | Acid | (α-Aminoalkyl)phosphinic acid | nih.govresearchgate.net |

Stereoselective Synthesis of Phosphinoyl-Hydroxy Acid Scaffolds

Achieving stereocontrol in the synthesis of molecules like this compound, which contains a chiral center at the α-carbon, is crucial for studying their biological activity. Enantiomerically pure α-hydroxyphosphonates have been synthesized using chiral-resolving agents or through asymmetric chiral synthesis. frontiersin.org Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for a variety of enantioselective transformations. researchgate.netresearchgate.netacs.org These catalysts can function as bifunctional Brønsted acids/bases, activating both nucleophile and electrophile to control the stereochemical outcome of reactions, such as the asymmetric addition of phosphites to carbonyls. researchgate.net Gold(I)-catalyzed glycosylation has also been shown to be a highly stereoselective method for synthesizing complex phosphosaccharides, demonstrating the potential of metal catalysis in controlling stereochemistry in organophosphorus synthesis. nih.gov

Biocatalytic Routes for Phosphinothricin (B1261767) Analogues

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing complex chiral molecules. The structural similarity of this compound to phosphinothricin (a known glutamine synthetase inhibitor) suggests that enzymatic methods developed for phosphinothricin analogues could be applicable. nih.govacs.org

Enzymatic Pathways for Alpha-Substituted Phosphinic Acids

The biosynthesis of natural products containing C-P bonds, such as phosphinothricin, involves a series of unique enzymatic transformations. nih.gov While specific pathways for this compound are not detailed, related pathways provide a blueprint. For example, aminotransferases that utilize pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor are known to catalyze the conversion of a keto acid to an amino acid, a reaction that could potentially be reversed or adapted. nih.gov Similarly, NAD-dependent dehydrogenases, such as glutamate (B1630785) dehydrogenase, catalyze the reversible oxidative deamination of amino acids to their corresponding α-keto acids. mdpi.com Such enzymes could theoretically act on H-phosphinic acid analogues to produce α-hydroxy or α-keto phosphinic acids. mdpi.com The KEGG PATHWAY database lists a metabolic pathway for "Phosphonate and phosphinate metabolism," indicating a range of enzymes exists for processing these compounds in nature. genome.jp

Engineering of Enzymes for Enantioselective Production

Directed evolution and site-specific mutagenesis are powerful tools for altering and enhancing the properties of enzymes for industrial biocatalysis. rsc.org Enzymes can be engineered to accept non-natural substrates or to produce a specific enantiomer of a product with high selectivity. For instance, bacterial phosphotriesterase has been extensively mutated to alter its enantioselective properties for the hydrolysis of a wide range of chiral phosphate, phosphonate, and phosphinate esters. nih.govacs.org By introducing just a few mutations within the active site, the enzyme's stereoselectivity could be dramatically enhanced or even inverted. nih.govacs.org This demonstrates a clear precedent for engineering enzymes that could perform highly enantioselective synthesis or resolution of chiral phosphinates like this compound.

Table 2: Examples of Enzyme Engineering for Stereoselective Phosphorus Chemistry

| Enzyme | Engineering Strategy | Application | Key Finding | Reference |

|---|---|---|---|---|

| Bacterial Phosphotriesterase | Site-specific mutation (e.g., G60A, I106G/F132G/H257Y) | Kinetic resolution of chiral phosphinate esters | Stereoselectivity enhanced by 1-3 orders of magnitude; inversion of enantiopreference achieved. | nih.govacs.org |

| Computationally Designed MBHase (BH32.8) | Directed Evolution | Morita-Baylis-Hillman (MBH) reaction | Evolved enzyme (BH32.14) showed high conversion and enantioselectivity for a range of substrates. | nih.gov |

Design and Synthesis of this compound Derivatives for Research

The design and synthesis of derivatives are essential for structure-activity relationship (SAR) studies and for developing probes to investigate biological systems. The synthesis of phosphinic dipeptide analogues, which are potent inhibitors of metalloproteases, provides a template for creating derivatives. nih.govmdpi.com These syntheses often involve multi-component reactions or strategies that allow for the systematic variation of substituents. mdpi.com

Drawing inspiration from research on phosphinothricin, derivatives of this compound could be designed by modifying the methyl group on the phosphorus atom. nih.gov For example, introducing amino or hydroxyl moieties onto the phosphinic acid portion of phosphinothricin analogues was explored to target the ammonium (B1175870) binding site in glutamine synthetase. nih.govresearchgate.netnih.gov These compounds were synthesized in enantiomerically pure forms and showed potent inhibitory activity. nih.gov Similarly, the α-hydroxy group of the target scaffold could be acylated or replaced with other functional groups, such as halogens or amino groups, to probe its interactions with biological targets. mdpi.com The synthesis of such derivatives would follow established organophosphorus chemistry principles, including acylation, substitution, and condensation reactions. mdpi.commdpi.com

Elucidation of Biochemical Mode of Action

Inhibition of Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway

The inhibitory action of 2-Methylphosphinoyl-2-hydroxy-acetic acid is highly specific, focusing on a key enzymatic step within the BCAA pathway. This precision in its mode of action leads to significant and predictable metabolic disruptions.

Characterization of Acetolactate Reductoisomerase (Ketol-Acid Reductoisomerase, KARI) as a Primary Target Enzyme

The primary molecular target of this compound has been unequivocally identified as acetolactate reductoisomerase, more commonly known as ketol-acid reductoisomerase (KARI) (EC 1.1.1.86). nih.gov KARI is the second enzyme in the BCAA biosynthesis pathway and is responsible for the conversion of 2-acetolactate (B3167203) to 2,3-dihydroxy-isovalerate. The absence of this pathway in animals makes KARI an attractive target for the development of herbicides and antimicrobial agents. nih.gov The potent inhibitory effect of this compound on KARI has been demonstrated in various organisms. nih.govresearchgate.net

Interruption of Metabolic Flux and Accumulation of Precursor Metabolites (e.g., Acetoin (B143602), Acetolactate)

By inhibiting KARI, this compound effectively creates a metabolic roadblock in the BCAA pathway. This blockage prevents the downstream synthesis of the essential branched-chain amino acids. A direct and measurable consequence of this inhibition is the significant accumulation of the substrates that KARI would normally process. Specifically, treatment of plants and bacteria with this compound leads to a massive build-up of acetolactate and its decarboxylated product, acetoin. nih.gov This accumulation of precursor metabolites is a clear indicator of the disruption of the metabolic flux through the BCAA pathway.

Plant and Microbial Physiological Responses to BCAA Pathway Disruption (e.g., Fermentative Metabolism Induction)

The disruption of the BCAA biosynthesis pathway by inhibitors like this compound elicits a range of physiological responses in affected plants and microorganisms. Growth inhibition is a primary and readily observable effect, which can be alleviated by supplying the affected organism with external sources of valine, leucine, and isoleucine, confirming that the BCAA pathway is the target. nih.gov While direct studies detailing the induction of fermentative metabolism specifically by this compound are not extensively available, it is a known response to the broader class of BCAA synthesis inhibitors. This physiological shift is considered a secondary effect of the metabolic stress imposed by the primary mode of action.

Mechanistic Enzymology of KARI-2-Methylphosphinoyl-2-hydroxy-acetic Acid Interaction

The interaction between this compound and KARI has been characterized through detailed enzymological studies, revealing the kinetics and nature of the inhibition.

Quantitative Kinetic Analysis of Enzyme Inhibition (e.g., Time-Dependency, Substrate Competition, Reversibility)

Kinetic analyses have demonstrated that this compound is a time-dependent inhibitor of KARI. nih.govnih.gov This means that the degree of inhibition increases over time as the inhibitor interacts with the enzyme. The inhibition is also competitive with respect to the enzyme's natural substrate, acetolactate. nih.govnih.gov This competitive nature indicates that the inhibitor binds to the active site of the enzyme, directly preventing the substrate from binding. Furthermore, studies on KARI from pathogenic microorganisms have characterized the inhibition by Hoe 704 as reversible. researchgate.net

Determination of Inhibition Constants (Ki) and Binding Affinities

The potency of this compound as a KARI inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity and more potent inhibition. The compound has been shown to be a potent inhibitor of KARI from various sources. For instance, the Ki values for KARI from the pathogens Mycobacterium tuberculosis and Campylobacter jejuni were determined to be 300 nM and 110 nM, respectively. researchgate.net These low nanomolar Ki values underscore the strong binding affinity of this compound for its target enzyme.

| Target Enzyme | Organism | Ki Value (nM) |

| Ketol-Acid Reductoisomerase (KARI) | Mycobacterium tuberculosis | 300 |

| Ketol-Acid Reductoisomerase (KARI) | Campylobacter jejuni | 110 |

Comparative Enzyme Kinetics with Related Inhibitors (e.g., N-Hydroxy-N-isopropyloxamate, Cyclopropane-1,1-dicarboxylate)

This compound, also known as Hoe704, is a well-established, mechanism-based inhibitor of Ketol-acid reductoisomerase (KARI). nih.govuq.edu.au It is considered a putative transition state analogue, mimicking the intermediate state of the alkyl migration step in the reaction catalyzed by KARI. uq.edu.auresearchgate.net Kinetic evaluations confirm that Hoe704, along with other transition state inhibitors like N-Hydroxy-N-isopropyloxamate (IpOHA) and Cyclopropane-1,1-dicarboxylate (CPD), binds to the active site of the enzyme, competing with the natural substrate, (S)-2-acetolactate. nih.gov

These inhibitors are noted for their potency, with inhibition constants (Ki) often in the nanomolar to low micromolar range. uq.edu.auresearchgate.net Many of them, including CPD, exhibit characteristics of slow- and tight-binding inhibition. researchgate.netacs.org This time-dependent inhibition is due to low rate constants for the formation (kon) and dissociation (koff) of the enzyme-inhibitor complex. researchgate.net For instance, the inhibition of rice KARI by CPD is characterized by a kon of 2.63 x 105 M-1 min-1 and a koff of 2.37 x 10-2 min-1. researchgate.net

The potency of these inhibitors varies depending on the source of the KARI enzyme. Hoe704 is a more potent inhibitor of KARI from Campylobacter jejuni (CjKARI) and Mycobacterium tuberculosis (MtKARI) than CPD, but less potent than IpOHA against these specific enzymes. researchgate.net

| Inhibitor | Enzyme Source | Ki Value | Reference |

|---|---|---|---|

| This compound (Hoe704) | Mycobacterium tuberculosis (MtKARI) | 300 nM | researchgate.net |

| This compound (Hoe704) | Campylobacter jejuni (CjKARI) | 110 nM | researchgate.net |

| N-Hydroxy-N-isopropyloxamate (IpOHA) | Mycobacterium tuberculosis (MtKARI) | 97.7 nM | acs.org |

| Cyclopropane-1,1-dicarboxylate (CPD) | Rice (Oryza sativa) | 90 nM | researchgate.net |

| Cyclopropane-1,1-dicarboxylate (CPD) | Mycobacterium tuberculosis (MtKARI) | 3.03 µM | researchgate.net |

| Cyclopropane-1,1-dicarboxylate (CPD) | Campylobacter jejuni (CjKARI) | 0.59 µM | researchgate.net |

Structural Biology and Molecular Interactions

Recombinant Enzyme Expression and Purification for Structural Studies

To facilitate detailed structural and mechanistic studies of KARI-inhibitor interactions, the enzyme is typically produced in large quantities using recombinant DNA technology. researchgate.netnih.gov The gene encoding KARI from a source organism, such as Escherichia coli or rice, is cloned into an expression vector. researchgate.netnih.gov This vector is then introduced into a host organism, commonly E. coli, which is induced to overexpress the recombinant protein. researchgate.netnih.gov

The purification process often involves affinity chromatography, utilizing a tag engineered into the protein, such as a C-terminal hexahistidine tag. nih.gov This allows the enzyme to be selectively captured on a resin and then eluted in a highly pure form. nih.gov For long-term storage, the purified enzyme is typically kept at very low temperatures (e.g., -70°C). nih.gov This methodology provides the high-quality, homogenous protein samples required for biophysical techniques like X-ray crystallography. mdpi.com

Crystallographic Studies of KARI-Inhibitor Complexes

X-ray crystallography has been instrumental in revealing the three-dimensional structures of KARI and its complexes with inhibitors. nih.gov Structural studies of plant and bacterial KARIs complexed with inhibitors like Hoe704, IpOHA, and CPD have been reported. nih.gov These studies provide atomic-level detail of how the inhibitors bind within the enzyme's active site. nih.gov

The crystal structures confirm that these transition state analogues occupy the same location as the natural substrate. nih.gov They typically coordinate with two essential divalent magnesium ions (Mg2+) in the active site, which are also required for the catalytic reaction. uq.edu.au The binding of these inhibitors often requires the presence of the cofactor NADPH. uq.edu.au For example, the structure of KARI from Brassica oleracea has been solved in a complex with the transition state analogue N-hydroxy-N-isopropyloxamate, NADPH, and Mg2+ ions. acs.org These crystallographic snapshots are crucial for understanding the specific molecular interactions—such as hydrogen bonds and coordination with metal ions—that are responsible for the tight binding and inhibitory potency of these compounds. acs.org

Computational Approaches to Binding Site Analysis and Rational Inhibitor Design

Computational methods are increasingly used to complement experimental data from kinetics and crystallography, providing deeper insights into the enzyme's mechanism and guiding the development of new inhibitors. acs.orgnih.gov Techniques such as density functional theory (DFT) calculations have been employed to model the KARI-catalyzed reaction, including the alkyl migration and hydride transfer steps. nih.gov Such studies can reveal key mechanistic characteristics and help predict the effectiveness of novel inhibitor designs. nih.gov

Binding site analysis, often based on high-resolution crystal structures of KARI-inhibitor complexes, allows for the detailed examination of the active site's topology and chemical environment. acs.org This information is critical for rational inhibitor design, a process that aims to create new molecules with improved potency and specificity. acs.orgpnas.org For example, computational analysis of the KARI active site from a crystal structure (PDB accession code 1YVE) has been used to inform the design of enzyme mutants with improved turnover rates. acs.org By understanding the precise interactions between an inhibitor like this compound and the KARI active site, researchers can design next-generation compounds with enhanced therapeutic or herbicidal potential. uq.edu.auacs.org

Environmental Fate and Transformation Studies

Degradation Pathways in Environmental Compartments

The dissipation of glufosinate (B12851) from the environment is primarily driven by biological mechanisms, with abiotic factors playing a lesser role.

The principal route of glufosinate degradation in the terrestrial environment is through microbial action. nih.govbasf.comchemicalbook.com In soil, glufosinate is subject to rapid biotransformation by microorganisms, which utilize it as a source of carbon. chemicalbook.commdpi.com This biological breakdown is the most significant factor affecting its persistence. nih.gov

Numerous studies have quantified the rate of this degradation, typically reported as a half-life (DT50), which is the time required for 50% of the applied substance to dissipate. Laboratory and field studies have shown that glufosinate's half-life in soil is generally short, though it can vary depending on environmental conditions such as temperature and microbial activity.

Reported Half-Life (DT50) of Glufosinate in Soil

| Half-Life (Days) | Conditions | Source |

|---|---|---|

| 2.30–2.93 | Open field | nih.govresearchgate.net |

| 1.71 to 22.9 | Aerobic soil | mda.state.mn.us |

| 4–10 | General soil conditions | chemicalbook.com |

| 3–11 | Prairie soils (10-20°C) | documentsdelivered.com |

| 9.51–10.04 | Tea field soil | thepharmajournal.com |

| 3.4 to 33.0 | Various nonsterile natural soils | nih.gov |

Factors such as temperature, light, and rainfall can also influence the rate of degradation, primarily by affecting microbial populations and activity. nih.govthepharmajournal.com For instance, degradation is faster at warmer temperatures, with half-lives of 3-7 days at 20°C compared to 8-11 days at 10°C in prairie soils. documentsdelivered.com

In contrast to its rapid biological breakdown, glufosinate is highly stable against abiotic degradation processes. It is stable to light and does not undergo significant photolysis in aqueous solutions. nih.govepa.gov Similarly, hydrolysis plays a negligible role in its environmental degradation. fao.org Studies have demonstrated that glufosinate is stable in aqueous solutions across a range of environmentally relevant pH values (pH 5, 7, and 9). nih.govfao.org This stability indicates that chemical decomposition in water is not a significant dissipation pathway compared to microbial metabolism in soil. epa.gov

Metabolite Identification and Characterization

The degradation of glufosinate results in the formation of several breakdown products, with two primary metabolites being consistently identified in environmental studies.

The main metabolites formed during the microbial degradation of glufosinate in soil are 3-Methylphosphinico-propionic Acid (MPP) and 2-Methylphosphinico-acetic Acid (MPA). nih.govchemicalbook.comnih.govregulations.gov The degradation pathway involves the transformation of the parent glufosinate molecule into these smaller, more oxidized compounds. nih.govthepharmajournal.com

Field studies have shown that glufosinate ammonium (B1175870) dissipates rapidly, with the formation of MPA occurring within hours, while MPP is typically detected later, around the fifth day after application. nih.gov Although MPP and MPA are the primary degradation products, another metabolite, N-acetyl-glufosinate (NAG), can also be formed. fao.orgnih.gov

Primary Metabolites of Glufosinate

| Metabolite Name | Abbreviation | Source |

|---|---|---|

| 3-Methylphosphinico-propionic Acid | MPP | nih.govchemicalbook.comnih.govregulations.gov |

| 2-Methylphosphinico-acetic Acid | MPA | nih.govchemicalbook.comnih.govregulations.gov |

| N-acetyl-glufosinate | NAG | fao.orgnih.govregulations.gov |

Following their formation, the primary metabolites MPP and MPA can undergo further degradation. nih.govnih.gov This subsequent breakdown can ultimately lead to the complete mineralization of the original compound, releasing carbon dioxide. chemicalbook.comregulations.gov This process signifies the complete removal of the organic substance from the environment.

Persistence and Mobility in Agroecosystems

Glufosinate is highly soluble in water, which suggests a potential for mobility in soil. nih.govepa.gov However, field studies indicate that despite being classified as mobile to highly mobile, glufosinate residues are often not detected in deeper soil layers. epa.govregulations.gov For instance, in loam or clay soils, residues were not found below a 6-inch depth. regulations.gov This limited leaching is attributed to the rapid degradation of the parent compound before it can move significantly through the soil profile. basf.com In most soils, leaching does not extend beyond 15 cm. chemicalbook.com The primary degradate, MPP, has been characterized as ranging from very mobile to slightly mobile in various soil types. epa.gov

Soil Sorption and Leaching Studies

The mobility of 2-Methylphosphinoyl-2-hydroxy-acetic acid in soil is a key factor in determining its potential to leach into groundwater. This mobility is largely influenced by its sorption to soil particles, a process quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). While specific Koc values for MPA are not extensively documented in publicly available literature, its parent compound, glufosinate, and its other metabolites can provide some insight.

Glufosinate itself is known to be very mobile in various soil types. However, studies have shown that its metabolite, MPA, exhibits different mobility characteristics. One study indicated that MPA was not mobile in a silt loam soil. This suggests that MPA has a tendency to adsorb to soil particles, which would limit its downward movement through the soil profile. The strong adsorption of phosphonates, the chemical class to which MPA belongs, to soil components like iron and aluminum oxides, as well as organic matter, is a well-established phenomenon. This binding occurs mainly through their phosphonic acid moiety.

The potential for leaching is a direct consequence of a substance's mobility in soil. Given the indication that MPA is not highly mobile, its leaching potential is considered to be limited. However, the actual risk of leaching can be influenced by various factors such as soil type, rainfall intensity, and agricultural practices. For instance, in structured soils with macropores, even compounds with strong sorption potential can sometimes be transported to deeper soil layers or drainage systems.

Interactive Table: Soil Sorption and Leaching Potential of this compound (MPA)

| Parameter | Value/Interpretation | Source(s) |

| Soil Sorption Coefficient (Koc) | Data not readily available in cited literature. However, qualitative data suggests it is not mobile in silt loam soil. | |

| Leaching Potential | Interpreted as low due to its limited mobility in soil. |

Half-Life Determination in Various Environmental Media

The persistence of a chemical in the environment is commonly expressed by its half-life (DT50), which is the time it takes for 50% of the initial amount to dissipate. For this compound, its persistence has been evaluated primarily in soil.

Laboratory and field studies have shown that MPA is moderately persistent in the soil environment. Reported soil half-life values for MPA range from 17 to 18 days and have also been estimated to be between 20 and 30 days. This classification as moderately persistent indicates that while the compound does not break down immediately, it also does not remain in the soil for an extended period under typical environmental conditions.

The degradation of MPA, like its parent compound glufosinate, is predominantly a result of microbial activity in the soil. Factors such as soil moisture, temperature, and the composition of the microbial community can influence the rate of degradation and, consequently, the half-life of the compound.

Interactive Table: Half-Life of this compound (MPA) in Soil

| Environmental Medium | Half-Life (DT50) | Persistence Classification | Source(s) |

| Soil | 17 - 18 days | Moderately Persistent | |

| Soil | 20 - 30 days | Moderately Persistent |

Microbial Communities' Role in Degradation

The primary mechanism for the dissipation of this compound from the environment is microbial degradation. A diverse range of soil microorganisms possess the enzymatic machinery to break down this organophosphorus compound. The main degradation pathway for glufosinate and its metabolites, including MPA, is through microbial action.

Several bacterial genera have been identified as being capable of degrading organophosphorus compounds, and by extension, are likely involved in the breakdown of MPA. These include:

Pseudomonas spp.: This genus is well-known for its metabolic versatility and its ability to degrade a wide variety of organic compounds, including phosphonates. Pseudomonas fluorescens has been specifically identified as capable of degrading phosphonoacetate, a structurally similar compound.

Serratia spp.: Members of this genus, such as Serratia marcescens, have demonstrated the ability to degrade various organophosphorus pesticides.

Burkholderia spp.: This genus is also recognized for its role in the degradation of phosphonates.

The degradation of phosphonates by these microbial communities typically involves enzymes that can cleave the stable carbon-phosphorus (C-P) bond. In the case of MPA, microbial metabolism would likely lead to the formation of simpler, non-toxic compounds that can be integrated into natural biogeochemical cycles. The enrichment of glufosinate-tolerant and degrading microbial taxa, such as Bacillus and Pseudomonas, has been observed in soils repeatedly treated with glufosinate, suggesting an adaptive response of the soil microbiome to the presence of this herbicide and its metabolites. uta.edu

Advanced Analytical Techniques for Detection and Characterization

Chromatographic Method Development

Chromatography is a fundamental technique for the separation of 2-Methylphosphinoyl-2-hydroxy-acetic acid from other components in a sample mixture prior to its detection and quantification. The choice of chromatographic method is dictated by the physicochemical properties of the analyte.

Gas chromatography (GC) is a powerful separation technique, but it is generally suited for volatile and thermally stable compounds. drawellanalytical.com Due to its low volatility and high polarity stemming from the hydroxyl and carboxylic acid functional groups, this compound requires a chemical modification step known as derivatization before it can be effectively analyzed by GC. colostate.edulibretexts.org Derivatization converts the polar functional groups into less polar, more volatile derivatives, which improves chromatographic peak shape and detection sensitivity. gcms.cz

Common derivatization strategies for polar organophosphorus acids include silylation and alkylation (specifically esterification). mdpi.comnih.govosti.gov

Silylation: This is a widely used method where an active hydrogen in the hydroxyl and carboxyl groups is replaced by a silyl group, typically a trimethylsilyl (TMS) group. gcms.cz Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently employed for this purpose. mdpi.com The resulting silylated derivative is significantly more volatile and amenable to GC separation. nih.gov

Alkylation/Esterification: This process converts the carboxylic acid group into an ester, most commonly a methyl ester. colostate.edu Reagents like diazomethane or trimethylsilyldiazomethane (TMS-DM) are effective for methylation. mdpi.com This derivatization reduces the polarity of the molecule, allowing for its analysis by GC. researchgate.net

The selection of the appropriate derivatization reagent is crucial and depends on the specific requirements of the analysis and the nature of the sample matrix. gcms.cz

Table 1: Common Derivatization Reagents for GC Analysis of Polar Acids

| Derivatization Method | Reagent | Target Functional Groups | Key Advantages |

|---|---|---|---|

| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | -OH, -COOH | Forms volatile and thermally stable TMS derivatives. mdpi.com |

| Silylation | MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) | -OH, -COOH | Forms stable TBDMS derivatives, often providing clearer mass spectra. mdpi.com |

| Alkylation (Methylation) | Diazomethane (CH₂N₂) | -COOH | Highly reactive and effective for forming methyl esters. mdpi.com |

Liquid chromatography (LC) is inherently well-suited for the analysis of polar and non-volatile compounds, making it an ideal choice for the direct analysis of this compound without the need for derivatization. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC has emerged as a valuable technique for the separation of highly polar compounds. nih.gov In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent and a small amount of aqueous solvent. This mechanism is effective for retaining and separating polar analytes like this compound, which may have little or no retention on traditional reversed-phase LC columns. researchgate.net

Ion Chromatography (IC): Given that this compound is an organic acid, ion chromatography is a highly effective separation technique. thermofisher.com IC utilizes ion-exchange principles to separate analytes based on their charge. For organic acids, anion-exchange chromatography is typically used. thermofisher.com When coupled with suppressed conductivity detection, IC offers excellent sensitivity and selectivity for the analysis of ionic species in various samples. thermofisher.commorana-rtd.com

Table 2: Comparison of LC Approaches for this compound

| LC Technique | Stationary Phase Principle | Mobile Phase | Detection Method | Suitability for Analyte |

|---|---|---|---|---|

| HILIC | Polar (e.g., silica, amide) | High organic content with aqueous buffer | Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD) | Excellent for retaining and separating highly polar compounds. nih.gov |

Mass Spectrometry (MS) Applications in Trace Analysis

Mass spectrometry is an indispensable tool for the analysis of this compound, providing high sensitivity, selectivity, and structural information. It is commonly coupled with chromatographic systems (GC-MS or LC-MS).

Tandem mass spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis. nih.gov In a typical MS/MS experiment, the precursor ion corresponding to the molecular weight of this compound is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. researchgate.net

The fragmentation pattern is unique to the molecule's structure and can be used for unambiguous identification. libretexts.org For this compound, characteristic fragmentation would involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), or the carboxyl group (COOH). miamioh.edu This structural information is crucial for confirming the identity of the compound.

For quantitative analysis, a technique called Multiple Reaction Monitoring (MRM) is often used. nih.gov In MRM, specific precursor-to-product ion transitions are monitored, which provides exceptional selectivity and sensitivity, allowing for the quantification of the target analyte at very low concentrations even in complex sample matrices.

Table 3: Predicted MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Neutral Loss |

|---|---|---|

| [M-H]⁻ | [M-H-H₂O]⁻ | Water (18 Da) |

| [M-H]⁻ | [M-H-HCOOH]⁻ | Formic Acid (46 Da) |

| [M-H]⁻ | [CH₃PO₂H]⁻ | C₂H₂O₃ |

| [M+H]⁺ | [M+H-H₂O]⁺ | Water (18 Da) |

High-resolution mass spectrometry (HRMS), using instruments such as Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements of ions, often with mass accuracy in the low parts-per-million (ppm) range. nih.gov This capability is critical in metabolite profiling and the identification of unknown compounds. nih.gov

By determining the exact mass of the molecular ion of this compound, its elemental formula can be confidently determined, which significantly reduces the number of potential candidate structures. mdpi.com This is particularly valuable when analyzing complex biological or environmental samples where numerous other compounds may be present. HRMS can differentiate between isobaric compounds (compounds with the same nominal mass but different elemental compositions), which is a significant advantage in untargeted screening and metabolite identification studies. nih.gov

Table 4: Example of Elemental Formula Determination by HRMS

| Elemental Formula | Nominal Mass | Exact Mass |

|---|---|---|

| C₃H₇O₄P (Analyte) | 142 | 142.00034 |

| C₇H₁₄O₂ | 142 | 142.09938 |

| C₆H₁₀N₂O₂ | 142 | 142.07423 |

Spectroscopic Characterization (e.g., NMR, IR) in Structural Confirmation

Spectroscopic techniques provide detailed information about the structure and functional groups of a molecule and are essential for the unambiguous confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation. ¹H NMR spectroscopy would provide information on the number and types of hydrogen atoms, their chemical environments, and their connectivity through spin-spin coupling. docbrown.info For this compound, distinct signals would be expected for the methyl (CH₃) protons, the methine (CH) proton, the hydroxyl (OH) proton, and the carboxylic acid (COOH) proton. chemicalbook.comchemicalbook.com ³¹P NMR would show a characteristic signal confirming the presence of the phosphinoyl group. ¹³C NMR would provide information about the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. rsc.org The IR spectrum of this compound would be expected to show distinct absorption bands corresponding to the O-H stretch of the carboxylic acid and alcohol, the C=O stretch of the carboxylic acid, and the P=O stretch of the phosphinoyl group. nist.govnist.gov

Table 5: Expected Spectroscopic Data for this compound

| Technique | Functional Group | Expected Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | P-CH₃ | ~1.5 - 2.0 ppm (doublet due to P-H coupling) |

| ¹H NMR | P-CH(OH) | ~4.0 - 4.5 ppm (doublet of doublets) |

| ¹H NMR | C-OH | Variable, broad signal |

| ¹H NMR | COOH | >10 ppm, broad signal |

| IR Spectroscopy | O-H stretch (alcohol & carboxylic acid) | 3500 - 2500 cm⁻¹ (broad) |

| IR Spectroscopy | C=O stretch (carboxylic acid) | ~1700 - 1725 cm⁻¹ |

Ecological Interactions and Environmental Research

Investigations into Non-Target Organism Responses

Direct studies detailing the specific impacts of 2-Methylphosphinoyl-2-hydroxy-acetic acid on the diversity and function of soil microbial communities are not extensively available in the reviewed scientific literature. The transformation of glufosinate (B12851) into MPA is a microbially-mediated process, indicating that certain soil microorganisms can utilize the parent compound. nih.gov However, the subsequent effects of MPA accumulation on the broader microbial population, including bacteria and fungi crucial for nutrient cycling and soil health, remain an area requiring further specific investigation. mdpi.comnih.gov General research on herbicides indicates their metabolites can sometimes be more, less, or equally as toxic to non-target microbes as the parent compound. mdpi.com

Specific toxicological data for this compound on aquatic and terrestrial invertebrates are not detailed in the available literature. Environmental risk assessments conducted by regulatory bodies like the U.S. Environmental Protection Agency (EPA) have considered the ecotoxicity of glufosinate metabolites, including MPA. regulations.gov These assessments have generally concluded that focusing on the parent compound, glufosinate, is protective for the metabolites, as their environmental concentrations and toxicities are not considered to be greater. regulations.gov A meta-analysis of laboratory bioassays identified the parent compound, glufosinate, as being among the more harmful herbicides to arthropod natural enemies, but the specific contribution of the MPA metabolite to this effect was not isolated. nih.gov

There is a notable lack of research specifically investigating the direct impact of this compound on the physiology and metabolism of non-target plants. Studies on the metabolic fate of glufosinate in various plant species have identified other metabolites, such as 3-(hydroxymethylphosphinyl)propionic acid (MPP) and N-acetyl L-glufosinate, as the primary residues within plant tissues. nih.gov Consequently, the specific phytotoxic effects of MPA on non-target plants, separate from the effects of the parent herbicide and its other degradation products, have not been a primary focus of published research.

Environmental Monitoring and Residue Analysis in Agro-Environmental Systems

The detection and quantification of this compound in agro-environmental systems are critical for monitoring the fate of its parent compound, glufosinate. Various sophisticated analytical methods have been developed to simultaneously measure glufosinate and its key metabolites, including MPA, in complex matrices like soil and water. nih.govresearchgate.net

These methods typically involve an initial extraction from the sample matrix, followed by a derivatization step to increase the volatility and improve the chromatographic properties of the polar analytes. Common analytical techniques include Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with tandem mass spectrometry (MS/MS) for highly sensitive and selective detection. nih.govresearchgate.netnih.govnih.gov

Table 1: Methodologies for Residue Analysis of this compound (MPA)

| Analytical Technique | Matrix | Sample Preparation / Derivatization | Key Findings |

|---|---|---|---|

| GC-FPD (Gas Chromatography-Flame Photometric Detector) | Soil | Extraction with ammonium (B1175870) hydroxide; derivatization with trimethyl orthoacetate (TMOA) and acetic acid. nih.gov | Method successfully quantified MPA residues; recoveries for MPA were 99.3–99.6%. nih.gov |

| GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry) | Water | Ion exchange cleanup; derivatization with trimethyl orthoacetate (TMOA) and acetic acid. mdpi.com | A method was developed to detect glufosinate and its metabolites MPP and MPA. mdpi.com |

| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Water, Soil | Derivatization with 9-fluorenylmethylchloroformate (FMOC). nih.gov | Sensitive and selective determination of glufosinate and its metabolites, though MPA was not a target analyte in this specific study. nih.gov |

Methodologies for Assessing Environmental Dissipation and Distribution

Understanding the dissipation and distribution of this compound is essential for evaluating its persistence and mobility in the environment. Methodologies for this assessment primarily involve laboratory and field-based studies.

Environmental Dissipation: The primary pathway for the formation of MPA in the environment is through the microbial degradation of glufosinate in soil. regulations.gov Field dissipation studies are a key methodology for assessing this process. These studies involve applying the parent herbicide to test plots and collecting soil samples at various depths and time intervals. The concentrations of the parent compound and its metabolites, including MPA, are then measured to determine their rate of formation and subsequent decline. nih.gov Research has shown that glufosinate can dissipate rapidly in soil, with MPA appearing within hours of application. nih.gov MPA is then itself subject to further degradation, gradually transforming into 3-methylphosphinico-propionic acid (MPP). nih.govresearchgate.net The rate of these transformations is typically expressed as a half-life (DT50), which is the time required for 50% of the compound to dissipate. fao.orgepa.gov

Table 2: Environmental Fate and Dissipation of this compound (MPA)

| Environmental Process | Key Findings | Methodology |

|---|---|---|

| Formation | MPA is a major aerobic metabolism degradate of glufosinate in soil. regulations.gov | Laboratory soil metabolism studies; field dissipation studies. |

| Degradation Pathway | Glufosinate ammonium dissipates rapidly in soil to MPA, which gradually degrades to MPP. nih.gov | Field dissipation studies with residue analysis over time. nih.gov |

| Persistence | The parent compound, glufosinate, has a reported soil half-life of 2.30–2.93 days, indicating rapid initial formation of MPA. nih.gov | Field dissipation studies under open field conditions. nih.gov |

Environmental Distribution: The potential for this compound to move from the application site to other environmental compartments, such as groundwater, is assessed using methodologies like soil column and lysimeter studies. nih.govnih.gov These studies simulate environmental conditions to measure the leaching potential of a substance through the soil profile. The physicochemical properties of MPA, such as its water solubility and soil-water partition coefficient (Koc), are critical parameters used in models to predict its mobility. fairway-is.eu

Emerging Research Areas and Future Perspectives

Design and Development of New Biocides and Agro-Chemicals Based on KARI Inhibition Mechanisms

The development of new biocides targeting KARI is an active area of research, spurred by the need for new compounds to combat resistance and improve efficacy. The work on 2-Methylphosphinoyl-2-hydroxy-acetic acid and other KARI inhibitors provides a foundation for designing the next generation of these molecules.

Design Principles for Enhanced Target Specificity

The design of effective KARI inhibitors like this compound is guided by several key principles aimed at maximizing potency and specificity.

Mechanism-Based Inhibition: Many successful KARI inhibitors are designed as transition-state analogs. nih.gov These molecules mimic the structure of the substrate as it undergoes the enzymatic reaction, allowing them to bind to the active site with high affinity. nih.gov this compound is considered a mimic of the transition state of the alkyl migration step in the KARI-catalyzed reaction. researchgate.net

Targeting Cofactor Binding: While many inhibitors compete with the enzyme's natural substrate, 2-acetolactate (B3167203), a more recent strategy involves designing compounds that compete with the cofactor, NAD(P)H. researchgate.netnih.gov This approach can be advantageous because the inhibitor's effectiveness is not diminished by the potential accumulation of the substrate within the cell. researchgate.netnih.gov Research has shown that KARI inhibitors competitive for NADPH with no time-dependent inhibition have significant potential as biocides. researchgate.netnih.gov

Structural and Chemical Features: Crystallography and kinetic studies of various inhibitors have revealed important structural features. For instance, some of the most potent inhibitors require the presence of NADPH to bind tightly to the enzyme. uq.edu.au In contrast, other compounds have been developed that can bind effectively in the absence of the cofactor, offering a different modality for inhibition. uq.edu.au

Overcoming In Vitro to In Vivo Efficacy Translation Challenges

A significant hurdle in the development of new biocides is the frequent discrepancy between promising results in laboratory tests (in vitro) and their actual performance in living organisms (in vivo). Several factors contribute to this challenge for KARI inhibitors.

Substrate Accumulation: For inhibitors that compete directly with the substrate 2-acetolactate, their effectiveness can be significantly reduced in a cellular environment where this substrate may accumulate. nih.govresearchgate.netnih.gov This buildup can outcompete the inhibitor for access to the enzyme's active site, a challenge that may not be apparent in controlled in vitro assays. researchgate.netnih.gov

Slow-Binding Inhibition: Some potent KARI inhibitors exhibit a slow-binding mechanism. researchgate.netuq.edu.au While they bind tightly, the slow rate gives the target organism a window of opportunity to adapt, for instance, by increasing the production of the KARI enzyme to overcome the partial inhibition. nih.govresearchgate.netnih.gov

Chemical Instability and Metabolism: The chemical stability of an inhibitor in a biological system is crucial. Some promising compounds identified in screens have been found to hydrolyze in aqueous solutions. uq.edu.aunih.gov In one such case, the parent molecule broke down into two distinct products, one responsible for KARI inhibition and the other for the actual antituberculosis activity observed in cell-based assays. uq.edu.aunih.gov This highlights the importance of carefully analyzing the chemical behavior of lead compounds to correctly interpret their biological effects. nih.gov

Biotechnological Applications and Enzyme Engineering

Beyond its role as a target for biocides, the KARI enzyme itself is a valuable tool in biotechnology, particularly in the production of biofuels like isobutanol. google.comcaltech.edu Research in this area focuses not on inhibiting the enzyme, but on engineering it to be more efficient and robust for industrial applications. mdpi.comosti.gov

A key challenge in using microbial pathways for biofuel production is a "cofactor imbalance." caltech.edunih.gov Many biosynthetic enzymes, including KARI, naturally use NADPH as a cofactor, but the primary metabolic processes like glycolysis in host organisms such as E. coli predominantly produce NADH. caltech.edunih.gov Under the anaerobic (oxygen-free) conditions required for cost-effective fermentation, the regeneration of NADPH is limited, creating a bottleneck that hinders biofuel production. nih.gov

To solve this, researchers have successfully engineered the KARI enzyme to switch its cofactor preference from NADPH to NADH. nih.gov This allows the engineered pathway to directly use the abundant NADH produced during glycolysis, enabling anaerobic isobutanol production at 100% of the theoretical yield. caltech.edu Further enhancements through directed evolution have produced KARI variants with NADH-dependent catalytic efficiencies that exceed the wild-type enzyme's efficiency with NADPH. nih.gov

For industrial processes, especially in cell-free systems, enzyme stability is paramount. mdpi.comresearchgate.net Protein engineering has been employed to significantly enhance the thermal and solvent stability of KARI. mdpi.comresearchgate.netnih.gov This includes generating variants with substantially elevated melting temperatures, making them more suitable for the higher temperatures used in industrial bioreactors to improve reaction rates and efficiency. mdpi.comresearchgate.net Computational redesign strategies are also being used to rationally engineer KARI for increased specific activity, with some designs showing dramatic improvements in catalytic rates. acs.org

| KARI Variant | Engineering Goal | Key Mutations | Resulting Improvement | Reference |

|---|---|---|---|---|

| Se_KARIDD | Cofactor switch (NADPH to NADH) | Ser61Asp and Ser63Asp | 7,800-fold reversal of cofactor specificity from NADPH to NADH. | nih.gov |

| Ll_KARI2G6 | Restore activity of cofactor-switched enzyme | Glu59Lys, Thr182Ser, and Glu320Lys | Catalytic efficiency with NADH was ~10% higher than wild-type with NADPH. | nih.gov |

| Engineered E. coli KARI | Improved thermal stability | 34 mutations introduced via PROSS design | Melting temperature (Tm) increased from 47.9 °C to 58.5 °C. | mdpi.comresearchgate.net |

| Mr-KARI Variant | Improved activity and NADH specificity | Not specified | 350% improved activity and enhanced NADH cofactor specificity. | nih.gov |

Fundamental Research in Organophosphorus Chemistry and Bioactivity

This compound belongs to the class of organophosphorus compounds, specifically a phosphinic acid derivative. Research into this compound contributes to the broader understanding of the synthesis, reactivity, and biological activity of this important class of molecules.

Organophosphorus compounds contain a direct phosphorus-carbon bond and exhibit a wide range of chemical properties and biological effects. The phosphinic acid group in this compound is a key structural feature responsible for its potent inhibition of KARI. nih.gov This functionality allows it to act as a transition-state analog, binding tightly within the enzyme's active site.

The study of such compounds is part of a larger effort to explore how phosphorus-containing functional groups can be used to design highly specific enzyme inhibitors. The principles learned from KARI inhibitors are applicable to other enzymatic targets. For example, phosphinate inhibitors with structures related to hydroxamic acids have been shown to be effective inhibitors of other metalloenzymes, such as neutral aminopeptidase (B13392206) N (APN). This demonstrates the versatility of the phosphinate scaffold in designing bioactive molecules for various therapeutic and industrial targets. The continued synthesis and evaluation of novel organophosphorus compounds, including phosphinic acids and their derivatives, pave the way for the discovery of new chemical entities with unique biological activities.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-methylphosphinoyl-2-hydroxy-acetic acid and structurally related compounds?

Synthesis of phosphinoyl-containing hydroxyacetic acids typically involves multi-step routes, such as:

- Phosphorylation of hydroxy precursors : Reacting hydroxylated intermediates with methylphosphine oxides under controlled conditions .

- Asymmetric catalysis : For enantioselective synthesis, chiral catalysts (e.g., organocatalysts or metal complexes) may be used to achieve stereochemical control at the hydroxy and phosphinoyl groups .

- Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) is critical for isolating high-purity products .

Q. How can researchers validate the structural integrity of this compound?

Key analytical techniques include:

- NMR spectroscopy : , , and NMR to confirm the presence of phosphinoyl, hydroxy, and methyl groups. Cross-peaks in 2D spectra (e.g., HSQC, HMBC) resolve stereochemical ambiguities .

- X-ray crystallography : For unambiguous confirmation of molecular geometry, especially when stereoisomerism or hydrogen-bonding networks are involved .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula and detects impurities .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific toxicity data for this compound are limited, analogous hydroxyacetic acids suggest:

- Personal protective equipment (PPE) : Gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .

- Storage : In airtight containers under inert gas (e.g., argon), away from moisture and strong oxidizers/acids to prevent decomposition .

- First aid : Immediate rinsing with water for accidental exposure; medical consultation if inhaled or ingested .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome of this compound synthesis?

- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states favoring specific enantiomers .

- Temperature control : Lower temperatures (-20°C to 0°C) reduce racemization risks during phosphorylation .

- Catalyst selection : Chiral phosphine ligands in palladium or ruthenium complexes can enhance enantiomeric excess (ee) by >90% .

Q. What strategies resolve contradictions in spectroscopic data for phosphinoyl-hydroxyacetic acid derivatives?

- Comparative analysis : Cross-reference with structurally characterized analogs (e.g., 2-hydroxyphenylacetic acid) to identify diagnostic peaks .

- Computational validation : Density functional theory (DFT) simulations predict NMR chemical shifts or IR spectra, aiding in peak assignment .

- Isotopic labeling : -labeling at the hydroxy group clarifies hydrogen-bonding interactions in crystallographic studies .

Q. How does this compound interact with biological targets, and what methodologies assess its activity?

- Molecular docking : Predict binding affinities to enzymes (e.g., phosphatases) using software like AutoDock Vina, focusing on phosphinoyl-metal ion interactions .

- In vitro assays : Enzyme inhibition studies (IC determination) under varied pH and ionic strength to evaluate functional group contributions .

- Stability profiling : HPLC monitoring of degradation products in simulated physiological buffers (pH 4–9) identifies hydrolytic vulnerabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.